L-685,458

Übersicht

Beschreibung

L-685,458 ist ein potenter und selektiver Inhibitor der Gamma-Sekretase, einem Enzymkomplex, der an der Spaltung verschiedener Typ-I-Membranproteine beteiligt ist, darunter das Amyloid-Vorläuferprotein. Diese Verbindung ist im Kontext der Alzheimer-Forschung besonders wichtig, da sie die Produktion von Amyloid-beta-Peptiden hemmen kann, die an der Pathogenese der Krankheit beteiligt sind .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Kupplung spezifischer Aminosäurederivate beinhalten. Die wichtigsten Schritte umfassen die Bildung eines Hydroxyethylene-Dipeptid-Isosters, das den Übergangszustand des Gamma-Sekretase-Enzyms imitiert. Die Synthese beinhaltet die Verwendung von Schutzgruppen, Kupplungsreagenzien und Reinigungstechniken, um eine hohe Reinheit und Ausbeute zu erzielen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Reaktionszeit, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Fortgeschrittene Reinigungstechniken, wie die Hochleistungsflüssigkeitschromatographie, werden eingesetzt, um die gewünschten Reinheitsgrade zu erreichen .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Substitutionsreaktionen können an bestimmten Positionen innerhalb des Moleküls stattfinden, was zur Bildung verschiedener Analoga führt

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig die Verwendung von Halogenierungsmitteln und Nucleophilen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Analoga und Derivate von this compound, die weiter auf ihre biologische Aktivität und potenzielle therapeutische Anwendungen untersucht werden können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Werkzeugverbindung verwendet, um den Mechanismus der Gamma-Sekretase und ihre Rolle bei der Proteinspaltung zu untersuchen.

Biologie: In Zellkulturstudien eingesetzt, um die Auswirkungen der Gamma-Sekretase-Hemmung auf zelluläre Prozesse zu untersuchen.

Medizin: Als potenzieller Therapeutikum für Alzheimer-Krankheit und andere Erkrankungen mit abnormaler Proteinspaltung untersucht.

Industrie: Wird bei der Entwicklung von Diagnostik-Assays und Screening-Plattformen für Gamma-Sekretase-Inhibitoren eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an die aktive Stelle der Gamma-Sekretase bindet und so ihre enzymatische Aktivität hemmt. Diese Hemmung verhindert die Spaltung des Amyloid-Vorläuferproteins, was zu einer Verringerung der Produktion von Amyloid-beta-Peptiden führt. Die Verbindung beeinflusst auch die Spaltung anderer Substrate, wie Notch, das an Zellsignalisierungswegen beteiligt ist .

Wissenschaftliche Forschungsanwendungen

L-685,458 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the mechanism of gamma-secretase and its role in protein cleavage.

Biology: Employed in cell culture studies to investigate the effects of gamma-secretase inhibition on cellular processes.

Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease and other conditions involving abnormal protein cleavage.

Industry: Utilized in the development of diagnostic assays and screening platforms for gamma-secretase inhibitors

Wirkmechanismus

- By inhibiting γ-secretase, L-685,458 affects the production of Aβ peptides, which play a crucial role in Alzheimer’s disease pathology .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Biochemische Analyse

Biochemical Properties

L-685,458 plays a significant role in biochemical reactions, particularly as a γ-secretase inhibitor . It interacts with enzymes such as γ-secretase, and its inhibitory action is selective and non-competitive . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its function .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting γ-secretase, an enzyme involved in cell signaling pathways . This inhibition can impact gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with γ-secretase at the molecular level . It binds to the active site and substrate binding site of the enzyme, leading to enzyme inhibition . This interaction can result in changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, this compound continues to exert its inhibitory effects on γ-secretase in laboratory settings . Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with γ-secretase . It can affect metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via various mechanisms . It can interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L-685,458 is synthesized through a series of chemical reactions involving the coupling of specific amino acid derivatives. The key steps include the formation of a hydroxyethylene dipeptide isostere, which mimics the transition state of the gamma-secretase enzyme. The synthesis involves the use of protecting groups, coupling reagents, and purification techniques to achieve high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure consistent quality and yield. Advanced purification techniques, such as high-performance liquid chromatography, are employed to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

L-685,458 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: Substitution reactions can occur at specific positions within the molecule, leading to the formation of different analogs

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles

Major Products

The major products formed from these reactions include various analogs and derivatives of this compound, which can be further studied for their biological activity and potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

L-685,458 ist unter den Gamma-Sekretase-Inhibitoren aufgrund seiner hohen Selektivität und Potenz einzigartig. Zu ähnlichen Verbindungen gehören:

DAPT: Ein weiterer Gamma-Sekretase-Inhibitor mit einer anderen chemischen Struktur.

LY450139: Ein Gamma-Sekretase-Inhibitor mit einem anderen Wirkmechanismus.

L002: Ein strukturell neuartiger Gamma-Sekretase-Inhibitor mit vergleichbarer Potenz

This compound zeichnet sich durch sein spezifisches Übergangszustandsanalog-Design aus, das eine höhere Selektivität und Wirksamkeit bei der Hemmung der Gamma-Sekretase-Aktivität bietet .

Wenn Sie weitere Fragen haben oder zusätzliche Informationen benötigen, zögern Sie bitte nicht, uns zu fragen!

Eigenschaften

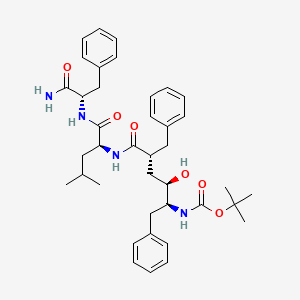

IUPAC Name |

tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H52N4O6/c1-26(2)21-33(37(47)41-32(35(40)45)24-29-19-13-8-14-20-29)42-36(46)30(22-27-15-9-6-10-16-27)25-34(44)31(23-28-17-11-7-12-18-28)43-38(48)49-39(3,4)5/h6-20,26,30-34,44H,21-25H2,1-5H3,(H2,40,45)(H,41,47)(H,42,46)(H,43,48)/t30-,31+,32+,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURCDOXDAHPNRQ-ZJKZPDEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H52N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292632-98-5 | |

| Record name | L 685458 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292632985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.